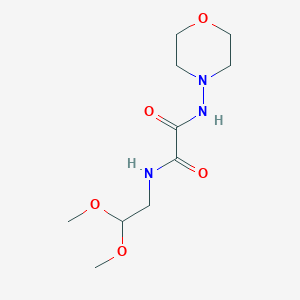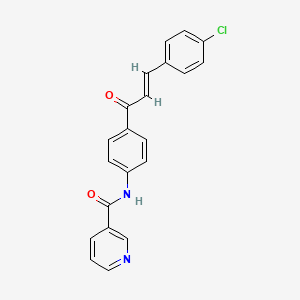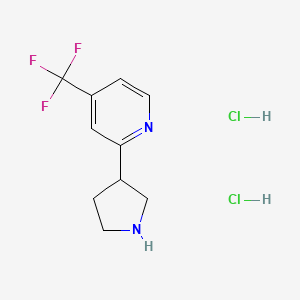
N-(2,2-Dimethoxyethyl)-N'-morpholin-4-yloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(2,2-Dimethoxyethyl)-N'-morpholin-4-yloxamide involves multi-step chemical reactions, as seen in the synthesis of a new antihypertensive agent, N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride. This compound was synthesized for metabolic studies in five steps starting from 2, 5-[1-13C]hexanedione. The process was characterized by various spectroscopic methods, including 1H- and 13C-NMR, IR, and MS, which are standard techniques for confirming the structure of synthesized compounds .
Molecular Structure Analysis
The molecular structure of compounds in this category can be complex, and their analysis often requires advanced spectroscopic techniques. For instance, the 1H- and 13C{1H}-NMR spectra of the synthesized compounds, such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2), were used to confirm the expected structures. HETCOR experiments were particularly useful in assigning overlapping signals in the 1H-NMR spectrum of L2, which is a common challenge in structure elucidation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include the use of in situ generated reagents under controlled conditions, such as a nitrogen atmosphere, to prevent oxidation or other side reactions. The reactions of 4-(2-chloroethyl)morpholine hydrochloride with ArTe− and Te2− led to the formation of the tellurated derivatives of morpholine, L1 and L2. These reactions are indicative of the complex nature of the synthesis processes for such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their NMR spectra, where signals such as CH2Te and ArC₈Te are deshielded in the complexes, suggesting coordination through the tellurium atom. The crystal structures of the palladium complexes of L1 and L2 were determined, revealing a square planar geometry around the palladium and bond lengths that provide insight into the ligand-metal interactions. Such analyses are crucial for understanding the reactivity and potential applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Metabolism in HIV-1 Protease Inhibitors
A study by Balani et al. (1995) investigated L-689,502, a compound structurally related to N-(2,2-Dimethoxyethyl)-N'-morpholin-4-yloxamide, and its metabolism in rat liver slices. The study found that it produced several metabolites, including morpholin-2-one and others, which were characterized as inhibitors of HIV-1 protease. This suggests potential applications in the field of HIV research and treatment (Balani et al., 1995).
Antifungal Agents
Bardiot et al. (2015) identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which is structurally similar to N-(2,2-Dimethoxyethyl)-N'-morpholin-4-yloxamide, as effective antifungal agents against Candida and Aspergillus species. This indicates potential applications in developing treatments for fungal infections (Bardiot et al., 2015).
Synthesis and Spectroscopic Investigations
A study by Kilic et al. (2006) involved synthesizing vic-dioxime ligands containing morpholine group, which is a component of N-(2,2-Dimethoxyethyl)-N'-morpholin-4-yloxamide. These ligands were used to form metal complexes, demonstrating applications in the field of chemical synthesis and material science (Kilic et al., 2006).
Fluorescent Probe for Hypoxic Cells
Feng et al. (2016) developed a fluorescent probe for detecting hypoxia in cells, using a compound that included morpholine groups. This suggests potential research applications in biomedical fields, especially for imaging disease-relevant hypoxia (Feng et al., 2016).
Antihypoxic Activity
Ukrainets et al. (2014) synthesized N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, including compounds with a morpholine group. These compounds exhibited significant antihypoxic effects, suggesting potential medical applications in treating conditions related to oxygen deprivation (Ukrainets et al., 2014).
Antimicrobial Activity
Yeromina et al. (2019) explored the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives. Their findings suggest potential applications in developing new antimicrobial substances (Yeromina et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-morpholin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c1-16-8(17-2)7-11-9(14)10(15)12-13-3-5-18-6-4-13/h8H,3-7H2,1-2H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWCCNUSFQGYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NN1CCOCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-N'-(morpholin-4-yl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)
![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)
![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)
![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2500930.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2500933.png)
![N1-(3-fluoro-4-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2500934.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)
![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)